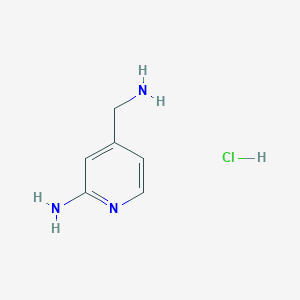
4-(Aminomethyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)pyridin-2-amine hydrochloride: is an organic compound with the molecular formula C6H9N3·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: Pyridine reacts with formaldehyde under basic conditions to form pyridine-2,4-dimethanol.
Amination: The intermediate pyridine-2,4-dimethanol undergoes amination with ammonia or an amine to produce 4-(Aminomethyl)pyridin-2-amine.
Hydrochloride Formation: The final product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale reactors: for the condensation and amination reactions.
Purification steps: such as crystallization or distillation to isolate the final product.
Quality control measures: to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting or activating their functions.
Interact with receptors: Modulating signal transduction pathways.
Form complexes: With metal ions, affecting their bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylpyridine: A similar compound with the amino group at a different position.
4-Amino-2-(trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group.
Uniqueness
4-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it valuable for various applications .
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4,7H2,(H2,8,9);1H |
InChI Key |
JYSIATPBYFKAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


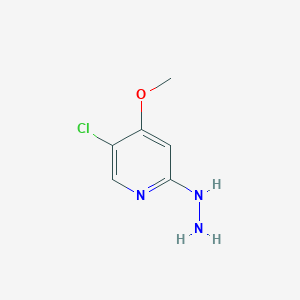
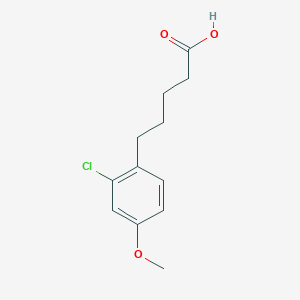
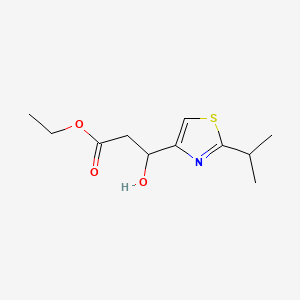
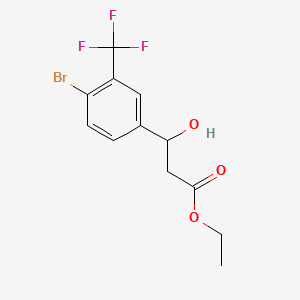

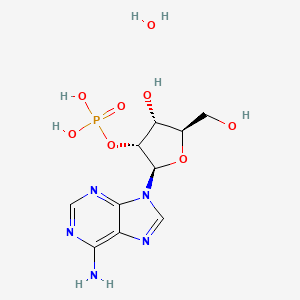

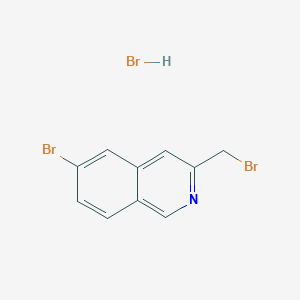

![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)

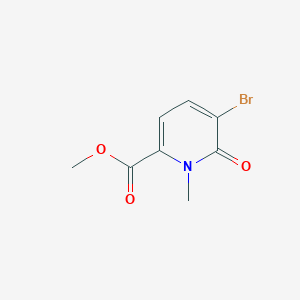
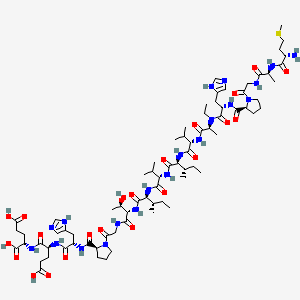
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
